3-Chloropyridazine-4-carbaldehyde
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Overview
Description
3-Chloropyridazine-4-carbaldehyde is a di-substituted pyridazine derivative potentially used in the synthetic preparation of pharmaceutical goods . It has a molecular weight of 142.54 and a molecular formula of C5H3ClN2O .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazine ring with a chlorine atom and a carbaldehyde group attached . The molecule has a complexity of 109 and a topological polar surface area of 42.8Ų .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyridinecarboxaldehydes, which are structurally similar, have been studied for their structural, energetic, and vibrational properties .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 142.54 and a molecular formula of C5H3ClN2O . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .
Scientific Research Applications
Synthesis and Chemical Reactions
- 3-Chloropyridazine-4-carbaldehyde is used in the preparation of various heterocyclic compounds. For instance, its derivatives, 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, are synthesized through the Vilsmeier–Haack reaction. These derivatives are then used to create chalcone analogues and dipyrazolopyridines (Quiroga et al., 2010).
Biological Evaluation
- The 3-carbaldehyde derivatives of heterocyclic compounds containing bridgehead nitrogen, which can be synthesized from compounds like this compound, have been found to exhibit strong antibacterial and antifungal activities. These derivatives are tested against various bacterial and fungal species, showing high effectiveness (Al-Lami & Mahmoud, 2018).
DNA Binding Studies and Antioxidant Activity
- Rare earth complexes with ligands derived from this compound have been synthesized and characterized. Studies on their DNA binding properties and antioxidant activities revealed that these complexes bind to DNA via an intercalation mode and possess significant antioxidant activities, better than the ligands alone (Li & Yang, 2009).
Antimicrobial Agents
- Derivatives of this compound have been synthesized and evaluated as antimicrobial agents. For example, Schiff bases of 4-Chloro-3-coumarin aldehyde showed significant antimicrobial activity against various gram-positive and gram-negative bacteria and fungi (Bairagi et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloropyridazine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5-4(3-9)1-2-7-8-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMHIDQDYHOUGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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